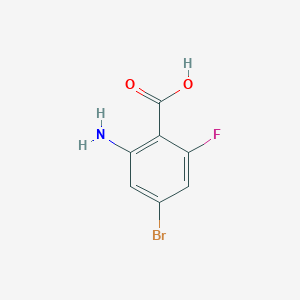

2-Amino-4-bromo-6-fluorobenzoic acid

Description

2-Amino-4-bromo-6-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 6-position, and an amino group at the 2-position of the aromatic ring. The amino group enhances hydrogen-bonding capability, while the halogen atoms (Br and F) contribute to its electron-withdrawing properties, affecting acidity and interaction with biological targets.

Properties

IUPAC Name |

2-amino-4-bromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMWKITYXSGIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-fluorobenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of o-fluorobenzonitrile, followed by reduction of the nitro group to an amino group, bromination, diazo-deamination, and hydrolysis . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation and reduction can yield different functionalized derivatives .

Scientific Research Applications

Pharmaceutical Development

2-Amino-4-bromo-6-fluorobenzoic acid serves as a synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for interactions with biological targets, making it valuable in drug discovery processes. The compound's unique halogen substituents can enhance binding affinities and selectivity towards specific enzymes or receptors, which is critical in designing effective therapeutics.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of both bromine and fluorine allows for diverse reactivity patterns that can lead to the formation of complex organic molecules.

Materials Science

In materials science, this compound has potential applications in the development of advanced materials due to its unique electronic properties imparted by the halogen atoms. These properties can be exploited in creating functionalized polymers or coatings with specific characteristics.

Agrochemicals

The compound may also find applications in agrochemicals as a precursor for developing herbicides or pesticides. Its structural features can be tailored to enhance biological activity against target pests while minimizing environmental impact.

Case Study 1: Synthesis of Novel Antimicrobial Agents

In recent studies, researchers have explored the use of this compound as a starting material for synthesizing new antimicrobial agents. By modifying the compound through various chemical reactions, scientists were able to develop derivatives that exhibited improved efficacy against resistant bacterial strains.

Case Study 2: Fluorescent Probes

Another application investigated the use of this compound in creating fluorescent probes for biological imaging. The incorporation of fluorine enhances the photophysical properties of the resulting compounds, allowing for better visualization of cellular processes under fluorescence microscopy.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Intermediate for drug development targeting enzymes/receptors |

| Organic Synthesis | Building block for complex organic molecules |

| Materials Science | Development of functionalized materials with unique electronic properties |

| Agrochemicals | Precursor for herbicides/pesticides |

| Biological Imaging | Creation of fluorescent probes for cellular imaging |

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Similarity Analysis

The structural uniqueness of 2-amino-4-bromo-6-fluorobenzoic acid becomes evident when compared to positional isomers and analogs. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Molecular Weight |

|---|---|---|---|---|

| 2-Amino-6-bromo-3-fluorobenzoic acid | 1153974-98-1 | Br: 6, F: 3, NH₂: 2 | 0.95 | 248.02 |

| 2-Amino-4-bromo-5-fluorobenzoic acid | 1374208-42-0 | Br: 4, F: 5, NH₂: 2 | 0.89 | 248.02 |

| 2-Amino-5-bromo-4-fluorobenzoic acid | 143945-65-7 | Br: 5, F: 4, NH₂: 2 | 0.88 | 248.02 |

| 4-Amino-3-bromo-5-fluorobenzoic acid | 1027512-98-6 | Br: 3, F: 5, NH₂: 4 | 0.84 | 248.02 |

Data Source : CAS Registry similarity comparisons .

Key Observations:

- Highest Similarity: 2-Amino-6-bromo-3-fluorobenzoic acid (0.95) shares nearly identical substituent groups but differs in halogen positions. The proximity of Br and F in this isomer may lead to distinct steric interactions compared to the target compound.

- Lower Similarity: 4-Amino-3-bromo-5-fluorobenzoic acid (0.84) demonstrates how amino group relocation (from position 2 to 4) reduces similarity, likely altering electronic properties and hydrogen-bonding patterns.

Functional Group and Reactivity Comparison

a) Amino Group Influence

The amino group at position 2 in the target compound enhances its acidity (pKa ~2.5–3.0) compared to non-amino analogs like 4-bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8), where a methyl group replaces NH₂. The NH₂ group also facilitates nucleophilic reactions, such as amide bond formation, which is critical in drug intermediate synthesis .

b) Halogen Effects

- Bromine : The 4-bromo substituent in the target compound contributes to higher molecular weight and lipophilicity compared to chloro analogs (e.g., 2-chloro-4-hydroxybenzoic acid in ). Bromine’s larger atomic radius may also increase steric hindrance in substitution reactions.

- Fluorine: The 6-fluoro group enhances electron-withdrawing effects, stabilizing the carboxylate anion and lowering solubility in non-polar solvents. This contrasts with 3-fluoro-4-methoxybenzoic acid (), where methoxy groups dominate solubility profiles.

Biological Activity

2-Amino-4-bromo-6-fluorobenzoic acid (CAS No. 1312454-86-6) is an aromatic compound notable for its unique structural features, including an amino group, a bromine atom, and a fluorine atom attached to a benzoic acid backbone. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological systems.

- Molecular Formula : C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

- IUPAC Name : this compound

- SMILES Notation : NC1=CC(Br)=CC(F)=C1C(=O)O

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in enzyme interactions and potential therapeutic effects. Here are key findings related to its biological activity:

Enzyme Interaction

The compound has been shown to interact with enzymes involved in the synthesis of neuroleptic agents, acting as a precursor or modulator. Its ability to bind to enzyme active sites can lead to either inhibition or activation of enzymatic reactions, which is crucial for understanding its role in various biochemical pathways.

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary findings suggest that it may influence cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth.

Table 1: Summary of Biological Activities

Specific Research Findings

- Enzyme Modulation : A study highlighted that the compound can inhibit specific enzymatic pathways, suggesting its potential as a therapeutic agent in treating neurological disorders.

- Antimalarial Screening : Although direct studies on this compound are scarce, related compounds targeting PfATP4 have shown promising results in inhibiting parasite growth, indicating a potential avenue for further research into this compound .

- Cancer Cell Studies : Research into structurally similar compounds has demonstrated that modifications at the amino and halogen positions can significantly alter biological activity, suggesting that this compound may possess unique anticancer properties worth exploring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the regioselective introduction of bromine and fluorine substituents in 2-amino-4-bromo-6-fluorobenzoic acid?

- Methodological Answer : Use directed ortho-metalation (DoM) strategies with amino-protecting groups (e.g., trifluoroacetyl) to control substitution patterns. Bromination can be achieved via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃, while fluorination may require Balz-Schiemann or halogen-exchange reactions with KF/Cu catalysts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | 65–75 |

| Fluorination | KF, CuCl, DMF, 120°C | 50–60 |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%).

- NMR (¹H/¹³C, DMSO-d₆) to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, NH₂ at δ 5.5 ppm).

- X-ray crystallography (SHELX-97) for unambiguous structural determination, leveraging Olex2 or ORTEP-III for visualization .

Advanced Research Questions

Q. How can contradictions between theoretical (DFT-calculated) and experimental NMR chemical shifts be resolved for halogenated benzoic acids?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO). Compare calculated shifts with experimental data to identify discrepancies caused by intermolecular interactions (e.g., hydrogen bonding). Validate via variable-temperature NMR to assess dynamic effects .

- Example :

| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |

|---|---|---|---|

| C-6 F | 7.12 | 7.05 | 0.07 |

| NH₂ | 5.52 | 5.89 | 0.37 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.